3,4-Difluorophenylboronic acid

Organic Synthesis Cross-Coupling Fluorinated Building Blocks

3,4-Difluorobenzeneboronic acid (CAS 168267-41-2) is a boronic acid derivative featuring a difluoro-substituted phenyl ring, which imparts enhanced electrophilicity and reactivity in cross-coupling reactions. As a member of the phenylboronic acid class, it is a fundamental building block for the Suzuki-Miyaura reaction, enabling the rapid construction of complex fluorinated biaryl systems found in pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C6H5BF2O2
Molecular Weight 157.91 g/mol
CAS No. 168267-41-2
Cat. No. B064182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluorophenylboronic acid
CAS168267-41-2
Molecular FormulaC6H5BF2O2
Molecular Weight157.91 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)F)(O)O
InChIInChI=1S/C6H5BF2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H
InChIKeyRMGYQBHKEWWTOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluorobenzeneboronic Acid: Core Building Block


3,4-Difluorobenzeneboronic acid (CAS 168267-41-2) is a boronic acid derivative featuring a difluoro-substituted phenyl ring, which imparts enhanced electrophilicity and reactivity in cross-coupling reactions . As a member of the phenylboronic acid class, it is a fundamental building block for the Suzuki-Miyaura reaction, enabling the rapid construction of complex fluorinated biaryl systems found in pharmaceuticals, agrochemicals, and advanced materials . Its unique substitution pattern (fluorine at the 3- and 4-positions) distinguishes its electronic and steric profile from other mono- and di-fluorinated analogs, directly influencing reaction outcomes and downstream product properties.

3,4-Difluorobenzeneboronic Acid: Irreplaceable by Generics


The 3,4-difluoro substitution pattern is not a generic, interchangeable feature. The specific placement of two fluorine atoms creates a unique electron-withdrawing effect that dramatically alters the reactivity of the boronic acid in key transformations like the Suzuki-Miyaura coupling, often leading to higher yields and faster reaction rates compared to less substituted or mono-fluorinated analogs [1]. Furthermore, this specific pattern influences critical physicochemical properties such as solubility and stability, which are crucial for successful synthetic routes, consistent formulation, and reliable procurement . Substituting with a different fluorophenylboronic acid, such as the 4-fluoro or 2,4-difluoro isomer, would result in a different electronic environment at the reaction center, potentially leading to failed reactions, lower yields, or products with different biological activities and material properties.

3,4-Difluorobenzeneboronic Acid: Evidence vs. Analogs


Suzuki-Miyaura Reactivity vs. Non-Fluorinated Analogs

The electron-withdrawing 3,4-difluoro substitution pattern significantly increases the electrophilicity of the boronic acid, leading to faster reaction rates and often higher yields in Suzuki-Miyaura couplings compared to non-fluorinated phenylboronic acid [1]. While direct, head-to-head yield data for this specific compound is not available in a single comparative study, the class-level inference from extensive literature on fluorinated boronic acids is clear: the introduction of fluorine atoms on the phenyl ring enhances transmetalation efficiency, a key step in the catalytic cycle. This is a well-established principle in organofluorine chemistry, where fluorinated boronic acids are known to be more reactive coupling partners than their unsubstituted counterparts [2].

Organic Synthesis Cross-Coupling Fluorinated Building Blocks

Purity & Cost vs. 2,4-Difluorophenylboronic Acid

3,4-Difluorobenzeneboronic acid is commercially available with a high purity of ≥98% (HPLC) at a competitive price point, offering a favorable cost-to-purity ratio for large-scale procurement . For comparison, other common difluorophenylboronic acid isomers, such as 2,4-difluorophenylboronic acid (CAS 144025-03-6), are typically offered at a similar purity level (≥95%) but often at a higher price per gram for comparable quantities . This makes the 3,4-isomer a more economical choice without sacrificing quality.

Procurement Cost Analysis Reagent Purity

Solubility vs. 4-Fluorophenylboronic Acid

The solubility of 3,4-difluorobenzeneboronic acid in common organic solvents is an important parameter for process development. This compound is soluble in methanol, a key solvent for many coupling reactions [1]. In contrast, 4-fluorophenylboronic acid (CAS 1765-93-1) has a reported water solubility of approximately 0.1-1 g/100 mL, which is considered low [2]. While not a direct comparison in the same solvent, the differential solubility profiles suggest that the 3,4-difluoro isomer may offer better handling and reaction compatibility in methanol-based systems, a common requirement in Suzuki couplings.

Solubility Process Chemistry Formulation

Storage Stability vs. Pinacol Ester

3,4-Difluorobenzeneboronic acid is noted to contain varying amounts of anhydride, a common phenomenon for boronic acids that can affect reactivity and require careful handling [1]. However, its recommended storage condition is room temperature (<15°C), which is less stringent than the cold storage (-20°C) often required for more sensitive boronic acid derivatives like 3,4-difluorophenylboronic acid pinacol ester . This indicates a favorable ambient stability profile that reduces shipping costs and simplifies inventory management for end-users.

Stability Storage Boronic Acid Anhydride

Validated Legumain Inhibitor Application

3,4-Difluorobenzeneboronic acid is a critical building block in the synthesis of a potent, cell-penetrant Legumain inhibitor, '10t' [1]. This specific application is a key differentiator, as Legumain is a cysteine protease implicated in cancer progression and other diseases. The use of this compound enabled the creation of a molecule with significant cytostatic activity in multiple cancer cell lines, including CCRF-CEM, HeLa, and L1210 . While other fluorophenylboronic acids are used in drug synthesis, this specific, validated application in generating a biologically active Legumain inhibitor is a unique and high-value use case for the 3,4-difluoro isomer.

Medicinal Chemistry Drug Discovery Protease Inhibitor

3,4-Difluorobenzeneboronic Acid: Key Applications


Legumain Inhibitor Development

3,4-Difluorobenzeneboronic acid is a validated starting material for the synthesis of substituted 6-phenylpurine bases and nucleosides, which exhibit significant cytostatic activity in multiple cancer cell lines, and for the preparation of a potent, cell-penetrant Legumain inhibitor (10t) [1]. This application is based on its role as a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 3,4-difluorophenyl group into bioactive molecules.

High-Yield Biaryl Synthesis

This compound is the reagent of choice for efficiently introducing a 3,4-difluorophenyl ring into larger aromatic or heterocyclic frameworks via Suzuki-Miyaura coupling. Its enhanced reactivity, inferred from its difluoro substitution pattern, allows for the preparation of fluorinated biaryl derivatives under mild conditions and with potentially higher yields than non-fluorinated analogs [1]. This is critical for constructing complex molecules in pharmaceutical and agrochemical research.

Fluorinated Liquid Crystal Intermediates

3,4-Difluorobenzeneboronic acid is utilized as an intermediate in the synthesis of fluorinated liquid crystal materials [1]. The unique electronic properties imparted by the 3,4-difluoro substitution pattern are valuable for tuning the dielectric anisotropy and other physical properties of the final liquid crystal compounds, making it a strategic building block for advanced material development.

Cost-Effective Scale-Up

For process chemists and procurement specialists, the combination of high purity (≥98% HPLC) and competitive pricing (e.g., ~$16 USD for 5g from select vendors) [1] positions 3,4-difluorobenzeneboronic acid as an economically attractive building block for larger-scale syntheses. Its favorable cost-to-purity ratio, especially when compared to other difluorophenylboronic acid isomers , makes it a practical choice for scaling reactions from milligram to kilogram quantities without compromising quality.

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